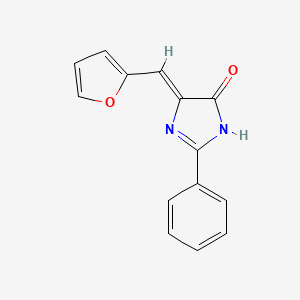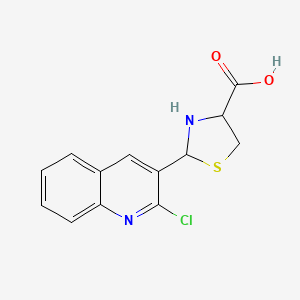![molecular formula C18H18F3N3O3 B11077650 2-methoxy-N-(2,2,2-trifluoro-1-{[(4-methylphenyl)carbamoyl]amino}ethyl)benzamide](/img/structure/B11077650.png)
2-methoxy-N-(2,2,2-trifluoro-1-{[(4-methylphenyl)carbamoyl]amino}ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-N-(2,2,2-trifluoro-1-{[(4-methylphenyl)carbamoyl]amino}ethyl)benzamide is a complex organic compound with a unique structure that includes a trifluoromethyl group, a methoxy group, and a carbamoyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(2,2,2-trifluoro-1-{[(4-methylphenyl)carbamoyl]amino}ethyl)benzamide typically involves multiple steps. One common method starts with the preparation of the intermediate 2,2,2-trifluoro-1-{[(4-methylphenyl)carbamoyl]amino}ethanol, which is then reacted with 2-methoxybenzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
2-methoxy-N-(2,2,2-trifluoro-1-{[(4-methylphenyl)carbamoyl]amino}ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-methoxybenzaldehyde, while reduction of the carbonyl group can produce 2-methoxy-N-(2,2,2-trifluoro-1-{[(4-methylphenyl)carbamoyl]amino}ethyl)aniline.
科学的研究の応用
2-methoxy-N-(2,2,2-trifluoro-1-{[(4-methylphenyl)carbamoyl]amino}ethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of 2-methoxy-N-(2,2,2-trifluoro-1-{[(4-methylphenyl)carbamoyl]amino}ethyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets. Additionally, the compound may modulate signaling pathways involved in cell proliferation and apoptosis .
類似化合物との比較
Similar Compounds
- 2-methoxy-N-(2,2,2-trifluoro-1-{[(4-chlorophenyl)carbamoyl]amino}ethyl)benzamide
- 2-methoxy-N-(2,2,2-trifluoro-1-{[(4-fluorophenyl)carbamoyl]amino}ethyl)benzamide
- 2-methoxy-N-(2,2,2-trifluoro-1-{[(4-bromophenyl)carbamoyl]amino}ethyl)benzamide
Uniqueness
The uniqueness of 2-methoxy-N-(2,2,2-trifluoro-1-{[(4-methylphenyl)carbamoyl]amino}ethyl)benzamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and the trifluoromethyl group can significantly influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .
特性
分子式 |
C18H18F3N3O3 |
|---|---|
分子量 |
381.3 g/mol |
IUPAC名 |
2-methoxy-N-[2,2,2-trifluoro-1-[(4-methylphenyl)carbamoylamino]ethyl]benzamide |
InChI |
InChI=1S/C18H18F3N3O3/c1-11-7-9-12(10-8-11)22-17(26)24-16(18(19,20)21)23-15(25)13-5-3-4-6-14(13)27-2/h3-10,16H,1-2H3,(H,23,25)(H2,22,24,26) |
InChIキー |
BMRYNDMWSFNIIE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)NC(C(F)(F)F)NC(=O)C2=CC=CC=C2OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(1-benzyl-1H-indol-3-yl)-N-{4-[chloro(difluoro)methoxy]phenyl}butanamide](/img/structure/B11077585.png)
amino}-N-phenylcyclohexanecarboxamide](/img/structure/B11077586.png)
![5-methyl-4-[(3-nitrophenyl)carbonyl]-2-pentyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11077589.png)
![3,7-Dibenzoyl-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B11077593.png)
![2-[4-Methyl-6-(1-methyl-6-oxopyridazin-3-yl)oxypyrimidin-2-yl]sulfanylacetamide](/img/structure/B11077601.png)


![3-[4-(4-Hydroxyphenyl)piperazin-1-yl]-1-(2-phenylethyl)pyrrolidine-2,5-dione](/img/structure/B11077617.png)
![7-ethyl-5,8a-dinitro-3-phenyloctahydro-1H-1,5-ethanopyrano[3,4-c]pyridin-9-one](/img/structure/B11077628.png)
![1-[5-(4-Methylbenzyl)-4,5-dihydro-1,3-thiazol-2-yl]-4-(4-methylphenyl)piperazine](/img/structure/B11077644.png)
![(2Z)-2-[4-(benzyloxy)-3-chlorobenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11077651.png)
![2-(4-Nitrophenyl)-2-oxoethyl 2-[(phenylcarbamoyl)amino]butanoate](/img/structure/B11077653.png)
![(7-Methoxy-tetrazolo[1,5-a][1,3,5]triazin-5-yl)-hydrazine](/img/structure/B11077658.png)
